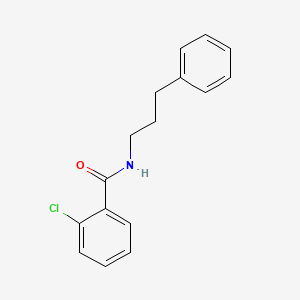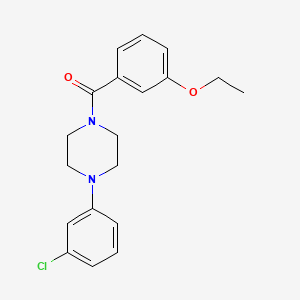
N-(2-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide
Descripción general
Descripción
N-(2-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide, also known as FM19G11, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. FM19G11 has been shown to selectively inhibit the Wnt/β-catenin signaling pathway, which is known to play a key role in the development and progression of many types of cancer.
Mecanismo De Acción
N-(2-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide selectively inhibits the Wnt/β-catenin signaling pathway by binding to the protein TCF/LEF, which is a transcription factor that regulates gene expression in response to Wnt signaling. By inhibiting TCF/LEF, this compound prevents the activation of downstream genes that are involved in cancer cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits cancer cell proliferation, migration, and invasion, while in vivo studies have shown that it can inhibit tumor growth and metastasis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in research. It also has a high degree of selectivity for the Wnt/β-catenin signaling pathway, making it a valuable tool for studying this pathway in cancer cells. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which can limit its efficacy as a cancer treatment. It also has some off-target effects, which can complicate data interpretation in lab experiments.
Direcciones Futuras
There are a number of future directions for the use of N-(2-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide in cancer research. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another area of interest is the use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is interest in the use of this compound as a diagnostic tool for detecting the activation of the Wnt/β-catenin signaling pathway in cancer cells.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide has been extensively studied for its potential use in cancer treatment. The Wnt/β-catenin signaling pathway is known to play a critical role in the development and progression of many types of cancer, including colon, liver, breast, and lung cancer. This compound has been shown to selectively inhibit this pathway, leading to decreased cancer cell proliferation, migration, and invasion.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-5-4-6-12(9-11)10-19(17,18)16-14-8-3-2-7-13(14)15/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOGKWQUKYVPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-diethylphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4651295.png)
![methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate](/img/structure/B4651298.png)


![6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4651319.png)
![3-ethyl-5-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4651338.png)
![N-(2-{[2-(benzylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4651343.png)

![N-(2-chlorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4651380.png)

![N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide](/img/structure/B4651388.png)
![8-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4651410.png)
![4-[(4-fluorobenzyl)thio]-6-phenylpyrimidine](/img/structure/B4651412.png)
![N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4651414.png)